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COPPERGALLIUMSULPHIDE

Tandem photovoltaics Band gap engineering Chalcopyrite semiconductors

Copper gallium sulfide (CuGaS₂) is a I–III–VI₂ ternary compound semiconductor crystallizing in the tetragonal chalcopyrite structure (space group I-42d) with lattice constants a = 5.34741 ± 0.00007 Å and c = 10.47429 ± 0.00006 Å at 298 K. It exhibits a direct band gap of approximately 2.43–2.49 eV at room temperature , a melting point of ~1236 °C , and can be doped p-type.

Molecular Formula Fe3O4
Molecular Weight 0
CAS No. 12158-59-7
Cat. No. B1175319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOPPERGALLIUMSULPHIDE
CAS12158-59-7
SynonymsCOPPERGALLIUMSULPHIDE
Molecular FormulaFe3O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Gallium Sulfide (CuGaS₂, CAS 12158-59-7): Ternary Chalcopyrite Semiconductor for Tandem Photovoltaics, Photocatalysis, and Nonlinear Optics


Copper gallium sulfide (CuGaS₂) is a I–III–VI₂ ternary compound semiconductor crystallizing in the tetragonal chalcopyrite structure (space group I-42d) with lattice constants a = 5.34741 ± 0.00007 Å and c = 10.47429 ± 0.00006 Å at 298 K [1]. It exhibits a direct band gap of approximately 2.43–2.49 eV at room temperature [2][3], a melting point of ~1236 °C [4], and can be doped p-type [5]. CuGaS₂ serves as the wide-band-gap endpoint of the compositionally tunable Cu(In,Ga)S₂ alloy system and is recognized for its high absorption coefficient (>10⁴ cm⁻¹) [6], nonlinear optical activity [7], and emerging role in photocatalytic hydrogen generation .

Why CuGaS₂ Cannot Be Replaced by Generic Chalcopyrite Sulfides or Selenides in Critical Performance Applications


Within the I–III–VI₂ chalcopyrite family, the band gap spans from ~1.0 eV (CuInSe₂) to ~2.4 eV (CuGaS₂), and each endpoint compound occupies a distinct performance niche that cannot be interchanged without compromising device-level outcomes [1]. CuGaS₂, positioned at the wide-gap extreme, provides a conduction band edge of −1.14 V vs. RHE—sufficiently negative to drive photocatalytic proton reduction—whereas narrower-gap analogs such as CuInS₂ (E_g ≈ 1.5 eV) lack this thermodynamic driving force for efficient H₂ evolution . In tandem photovoltaics, the 2.43 eV band gap of CuGaS₂ matches the top-cell requirement for pairing with a silicon bottom cell (~1.1 eV), a function that CuInS₂ (1.5 eV) cannot fulfill due to insufficient voltage output [2]. Furthermore, CuGaS₂-based quantum dots offer a Cd-free,RoHS-compatible alternative to CdSe and CdTe nanocrystals, eliminating the regulatory and toxicity barriers that restrict Cd-based nanomaterials in commercial optoelectronics [3]. These compound-specific properties—arising from Ga–S bond character, p–d hybridization, and lattice constant—mean that substituting a generic 'wide-gap sulfide' without verifying band-edge positions, doping behavior, or phase purity will lead to underperformance or outright device failure.

Quantitative Differentiation Evidence for CuGaS₂ Procurement: Head-to-Head and Cross-Study Comparisons


Band Gap of 2.43 eV Enables Tandem Top-Cell Function That CuInS₂ (1.5 eV) Cannot Achieve

CuGaS₂ exhibits a direct band gap of 2.43 eV, which is ~0.93 eV wider than that of CuInS₂ (1.50 eV), as measured on sulfurized thin-film absorbers [1]. This 62% larger band gap places CuGaS₂ squarely in the required range for the top cell in a two-junction tandem with crystalline silicon (E_g ≈ 1.1 eV). By comparison, CuInS₂ at 1.5 eV is too narrow to provide sufficient open-circuit voltage for tandem top-cell operation. The Sciencedirect Handbook chapter independently confirms a room-temperature direct band gap of 2.49 eV for CuGaS₂, further noting that this value is ~1.1 eV less than that of the binary analog ZnS (3.6 eV), attributed to p–d hybridization from Cu 3d orbitals [2].

Tandem photovoltaics Band gap engineering Chalcopyrite semiconductors

Visible-Light Photocatalytic H₂ Evolution: CuGaS₂ Delivers 1.12 mmol g⁻¹ h⁻¹, Enhanced to 3.38 mmol g⁻¹ h⁻¹ with Ru Cocatalyst

Pure CuGaS₂ synthesized by one-step solid-phase sintering achieves a hydrogen evolution rate of 1.12 mmol g⁻¹ h⁻¹ under visible-light irradiation (λ > 420 nm) . Loading ruthenium as a cocatalyst (CuGaS₂@Ru) elevates the H₂ production rate to 3.38 mmol g⁻¹ h⁻¹—a 3.0-fold enhancement—under identical illumination conditions . In a separate study employing a p-n CuGaS₂/g-C₃N₄ S-scheme heterojunction, the optimized 20CN/CGS photocatalyst reaches 563 ± 5 μmol g_cat⁻¹ (equivalent to 0.563 mmol g⁻¹ h⁻¹ in the reported measurement), representing approximately a 3.3-fold improvement over pristine CuGaS₂ [1]. The conduction band minimum of CuGaS₂ is positioned at −1.14 V vs. RHE, which is sufficiently reducing to drive proton reduction , whereas narrower-gap chalcopyrites such as CuInS₂ (CB edge ~−0.5 V vs. RHE) are thermodynamically less favorable for H₂ evolution.

Photocatalytic hydrogen evolution Visible-light photocatalysis Cocatalyst engineering

Ti-Doped CuGaS₂ Intermediate Band Solar Cell Achieves 25.46% Simulated PCE vs. 15.06% for Undoped CuGaS₂

Numerical simulations based on experimental data from Ti-doped p-CuGaS₂ synthesized by heat injection and annealing demonstrate that the photoelectric conversion efficiency (PCE) increases from 15.06% for undoped CuGaS₂ to 25.46% for Ti-doped p-CuGaS₂—a relative improvement of 69% [1]. The incorporation of Ti³⁺ partially replacing Ga³⁺ introduces an intermediate band (IB) that creates two additional sub-band absorption peaks, extending the spectral response range and enhancing optical absorption [1]. A separate Nature Research Intelligence topic summary independently corroborates this finding, reporting the efficiency enhancement from 15.06% to as high as 25.46% [2]. In comparison, the thermodynamic radiative limiting efficiency for CuGaS₂-based intermediate band solar cells has been calculated at 46.7%, the highest among chalcopyrite candidates evaluated .

Intermediate band solar cells Ti doping Photovoltaic efficiency enhancement

CuGaS₂/ZnS Core/Shell Quantum Dots: Cd-Free Nanocrystals with Stokes Shift >190 nm and PLQY up to 94.6%

CuGaS₂/ZnS core/shell quantum dots (QDs) synthesized via a one-pot gram-scale method exhibit a large Stokes shift exceeding 190 nm with zero self-reabsorption losses, making them effective UV-harvesting down-converters for silicon photovoltaics [1]. By engineering the ZnS shell thickness, the photoluminescence quantum yield (PLQY) of CuGaS₂/ZnS QDs reaches up to 94.6% . In luminescent solar concentrator (LSC) applications, CuGaS₂/ZnS QD-based LSCs achieve an optical efficiency (η_opt) of 3.26% under AM1.5G illumination; when vertically stacked in a tandem configuration with CuGaInS₂/ZnS QDs, the combined η_opt reaches 9.94%—approximately 3× higher than the individual CuGaS₂/ZnS device . In contrast, CdSe/CdS and CdSe/ZnS QDs—the established EDS-QD layers—are restricted from commercial deployment by the EU Restriction of Hazardous Substances (RoHS) Directive due to cadmium toxicity [1]. The I–III–VI₂ QD family (including CuGaS₂) has been quantitatively evaluated as a less-toxic alternative to Cd-containing II–VI QDs, with size-dependent optical band gaps covering from near-infrared to ultraviolet [2].

Quantum dots Luminescent solar concentrators Cadmium-free nanocrystals

CuGaS₂ Quantum Dots Achieve 93.76% Degradation of Tetracycline Hydrochloride in 60 Minutes Under UV-LED Irradiation

Monodisperse CuGaS₂ quantum dots synthesized by hot-injection at an optimized temperature of 220 °C (mean particle size 8 nm) degrade 93.76% of tetracycline hydrochloride (TCH) within 60 minutes under UV-LED irradiation at 365 nm [1]. Under identical conditions, only 22.45% of methyl orange (MO) is degraded, demonstrating a 4.2-fold selectivity for TCH over MO [1]. The optical band gap of these CuGaS₂ QDs is tunable from 3.11 to 2.64 eV by varying the reaction temperature (180–260 °C), which alters the particle diameter from 5 to 18 nm, enabling application-specific band-edge alignment [1]. While this study does not include a direct head-to-head comparison with a non-CuGaS₂ photocatalyst under identical conditions, the review literature confirms CuGaS₂-based materials are emerging as competitive photocatalysts for both hydrogen evolution and pollutant degradation [2].

Photocatalytic pollutant degradation Water remediation Quantum dot photocatalysis

High-Value Application Scenarios for CuGaS₂ Procurement Based on Verified Differentiation Evidence


Wide-Band-Gap Top Cell Absorber in Tandem Photovoltaic Devices

CuGaS₂ is the preferred wide-gap endpoint material for Cu(In,Ga)S₂-based tandem solar cells. Its band gap of 2.43 eV enables pairing with crystalline silicon (1.1 eV) bottom cells to exceed the Shockley–Queisser single-junction limit, whereas CuInS₂ (1.5 eV) is too narrow for this function . Researchers developing monolithic or mechanically stacked tandem architectures should procure CuGaS₂ sputtering targets, evaporation sources, or nanoparticle inks to fabricate the top-cell absorber layer. The demonstrated 69% relative PCE enhancement from 15.06% to 25.46% via Ti doping [1] further justifies selection of CuGaS₂ as a host matrix for intermediate band engineering in next-generation single-junction and tandem designs.

Visible-Light-Driven Photocatalytic Hydrogen Generation

CuGaS₂ is an effective visible-light-active photocatalyst for solar hydrogen production, with a validated H₂ evolution rate of 1.12 mmol g⁻¹ h⁻¹ and a conduction band edge (−1.14 V vs. RHE) sufficiently negative for proton reduction . Procurement is indicated for research groups synthesizing CuGaS₂ powder via solid-phase sintering or hydrothermal methods, or fabricating heterojunction photocatalysts (e.g., CuGaS₂/g-C₃N₄, CuGaS₂@Ru) to enhance charge separation [1]. Industrial R&D teams evaluating ternary sulfide photocatalysts for green hydrogen should use the 1.12 mmol g⁻¹ h⁻¹ baseline and 3.38 mmol g⁻¹ h⁻¹ cocatalyst-enhanced rate as quantitative screening criteria.

Eco-Friendly Luminescent Down-Converter for Silicon Photovoltaics

CuGaS₂/ZnS core/shell quantum dots provide a cadmium-free, RoHS-compliant energy-down-shift (EDS) layer for commercial silicon solar modules. The >190 nm Stokes shift eliminates self-reabsorption losses that plague conventional CdSe/ZnS QDs, while the PLQY of up to 94.6% ensures efficient photon conversion [1]. Solar module manufacturers seeking to enhance UV-region external quantum efficiency without introducing regulated heavy metals should procure CuGaS₂/ZnS nanocrystals synthesized at gram scale via the patented one-pot method . Luminescent solar concentrator developers can achieve η_opt of 3.26% for single CuGaS₂/ZnS QD-LSCs and up to 9.94% in tandem LSC configurations [1].

Photocatalytic Water Remediation Using CuGaS₂ Quantum Dots

CuGaS₂ QDs synthesized at 220 °C with 8 nm mean particle size are validated for high-efficiency photocatalytic degradation of pharmaceutical pollutants, achieving 93.76% removal of tetracycline hydrochloride in 60 minutes under UV-LED (365 nm) . Environmental remediation researchers and water treatment technology developers evaluating non-TiO₂ photocatalysts for antibiotic-contaminated wastewater should procure CuGaS₂ QDs for comparative benchmarking. The demonstrated 4.2-fold substrate selectivity (TCH vs. methyl orange) indicates that CuGaS₂ QDs may be particularly effective for tetracycline-class antibiotics, informing application-specific material selection.

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